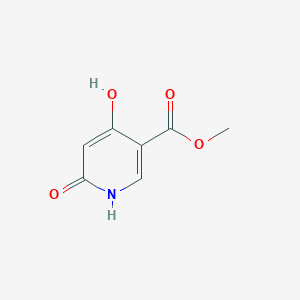

Methyl 4,6-dihydroxynicotinate

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous metabolic processes. chemicalbook.comwhiterose.ac.uk Beyond its nutritional importance, the pyridine (B92270) ring structure of nicotinic acid serves as a foundational scaffold in medicinal chemistry for the development of new therapeutic agents. chemicalbook.comgoogle.com Researchers have synthesized and investigated a vast library of nicotinic acid derivatives, which have shown potential efficacy in treating a range of conditions, including cancer, inflammatory diseases, and neurological disorders. whiterose.ac.ukgoogle.com These derivatives are explored for a wide array of biological activities, such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties.

Within this extensive field, Methyl 4,6-dihydroxynicotinate emerges not typically as a final, biologically active agent, but as a crucial building block. Its specific arrangement of hydroxyl and methyl ester functional groups on the pyridine core makes it a valuable precursor for creating more elaborate substituted pyridines, which are often the true targets of pharmaceutical and agrochemical research. chemicalbook.comchemimpex.com

Significance and Research Trajectory

The principal significance of this compound in the research landscape is its function as a synthetic intermediate. Its research trajectory is thus defined by the chemical pathways it enables. Scientific literature documents its synthesis from readily available starting materials and its subsequent conversion into other useful chemical entities. For instance, one documented synthesis route involves the reaction of diethyl-1,3-acetone dicarboxylate with trimethyl orthoformate and ammonia (B1221849) to form the dihydroxynicotinate ester. whiterose.ac.uk

The true value of this compound is demonstrated in its role as a precursor to compounds with significant biological or industrial relevance. It can be chemically modified to introduce different functional groups, leading to a diverse range of derivative molecules. The table below outlines key research findings related to the synthetic utility of this compound.

Detailed Research Findings: Synthetic Applications of this compound

| Reaction | Reagents Used | Product Formed | Significance of Product | Source(s) |

|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N) | Methyl 4,6-dichloronicotinate | A key intermediate used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comchemimpex.com | chemicalbook.com |

| Decarboxylation & Nitration | 1. Phosphoric acid, Heat2. Nitric acid | 2,4-Dihydroxy-3-nitropyridine (B116508) | An intermediate for preparing compounds studied for potential use in treating cardiovascular diseases like hypertension and myocardial ischemia. | google.comgoogle.com |

These transformations highlight the compound's strategic importance. The conversion to Methyl 4,6-dichloronicotinate, for example, replaces the hydroxyl groups with chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions, thereby opening pathways to a wide variety of other derivatives. chemicalbook.comchemimpex.com Similarly, its use in a multi-step process to create 2,4-dihydroxy-3-nitropyridine demonstrates its role in building the specific molecular architectures required for targeted biological activity. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIXOKHFULWNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716051 | |

| Record name | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79398-27-9 | |

| Record name | 79398-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dihydroxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4,6 Dihydroxynicotinate

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing Methyl 4,6-dihydroxynicotinate primarily involve multi-step strategies that are well-documented in chemical literature. These routes are foundational for laboratory-scale synthesis and provide a basis for larger-scale production considerations.

Multi-step Synthetic Strategies

A prominent and reliable method for the synthesis of this compound and its analogs, such as the ethyl ester, involves a sequence of reactions starting from acyclic precursors. This strategy builds the pyridine (B92270) ring through a condensation and cyclization process.

The initial step in this common synthetic pathway involves the reaction of a di(alkyl or aralkyl) acetone (B3395972) dicarboxylate, such as diethyl 1,3-acetonedicarboxylate, with an orthoformate, typically triethyl orthoformate or trimethylorthoformate, in the presence of acetic anhydride (B1165640). chemicalbook.comgoogle.com This reaction is generally heated to drive the condensation, with temperatures around 120°C for approximately 2 hours being typical. chemicalbook.com The purpose of this step is to form a reactive enol ether intermediate, which is crucial for the subsequent cyclization step to form the pyridine ring.

Following the formation of the intermediate, the reaction mixture is treated sequentially with ammonium (B1175870) hydroxide (B78521) and then an acid, such as hydrochloric acid. chemicalbook.comgoogle.com The addition of ammonium hydroxide introduces the nitrogen atom required for the pyridine ring and facilitates the cyclization reaction to form the dihydroxynicotinate structure. chemicalbook.com This step is often performed at a reduced temperature, initially around 0°C, and then allowed to warm to room temperature overnight. chemicalbook.com After the cyclization, the mixture is acidified with hydrochloric acid to adjust the pH to approximately 5. This acidification causes the desired product, such as ethyl 4,6-dihydroxynicotinate, to precipitate out of the solution, allowing for its collection by filtration. chemicalbook.com This two-step process, starting from diethyl 3-oxoglutarate, can yield the final product in significant quantities, with reported yields around 60%. chemicalbook.com

Below is an interactive data table summarizing the reaction conditions for the synthesis of the ethyl analog of this compound.

| Step | Reactants | Reagents | Temperature | Time | Yield |

| 1. Enol Ether Formation | Diethyl 1,3-acetonedicarboxylate | Triethyl orthoformate, Acetic anhydride | 120°C | 2 hours | - |

| 2. Cyclization & Precipitation | Intermediate from Step 1 | 30% Ammonium hydroxide, Conc. Hydrochloric acid | 0°C to Room Temp. | Overnight | 60% |

While not a direct synthesis of the parent compound, the functionalization of nicotinic acid derivatives is a critical aspect of creating analogs with diverse properties. Iodination, followed by esterification, is a representative strategy. This approach is useful for introducing a halogen atom onto the pyridine ring, which can then serve as a handle for further chemical modifications. The esterification of nicotinic acid derivatives is a standard procedure, often accomplished by reacting the carboxylic acid with an alcohol (like methanol) in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions. researchgate.net More advanced methods for creating active esters, for compounds that are difficult to convert, involve using reagents like thionyl chloride to form an acid chloride intermediate, which then readily reacts with the desired alcohol or phenol. nih.govmdpi.com

Considerations for Scalable and Industrial Production Methods

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges and considerations. The primary goals are to develop a process that is safe, robust, efficient, and cost-effective for producing multi-kilogram quantities. pharmtech.com

Key factors for scalable production include:

Reagent Selection: Avoiding hazardous or expensive reagents is crucial. For instance, processes that use reagents like carbon monoxide or certain toxic solvents are often re-evaluated and replaced with safer, more economical alternatives for large-scale synthesis. pharmtech.com

Process Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and throughput while ensuring safety. nih.gov Industrial processes for nicotinic acid, for example, involve high temperatures (280–500 °C) and pressures in specialized reactors. nih.gov

Catalyst Use: The use of efficient and recyclable catalysts, often heterogeneous catalysts in fixed-bed or fluidized bed reactors, is common in industrial settings to facilitate reactions and simplify purification. nih.govchimia.ch Vanadium pentoxide (V2O5) on a titanium oxide support is a common catalyst for the gas-phase oxidation of picoline derivatives to produce nicotinic acid. nih.gov

Atom Economy and Waste Reduction: Modern "green chemistry" principles are increasingly important. frontiersin.orgresearchgate.net Processes are designed to maximize the incorporation of starting materials into the final product and to minimize the generation of waste, such as nitrous oxides, which are potent greenhouse gases. nih.govresearchgate.net

Purification Methods: Developing efficient purification techniques like crystallization or distillation that can be implemented on a large scale is essential for obtaining a product of high purity. nih.govgoogle.com

Novel Approaches in this compound Synthesis

Research into the synthesis of heterocyclic compounds, including derivatives of nicotinic acid, is continuously evolving. Novel approaches often focus on improving efficiency, reducing environmental impact, and accessing new chemical structures.

Emerging synthetic strategies that could be applied to this compound synthesis include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety for hazardous reactions, precise control over reaction conditions, and easier scalability. durham.ac.ukresearchgate.net This technology is particularly useful for reactions that are highly exothermic or involve unstable intermediates. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a growing area in chemical synthesis. frontiersin.orgnih.gov Enzymatic processes operate under mild conditions (temperature and pressure), are highly selective, and are environmentally friendly. frontiersin.org For nicotinic acid production, nitrile-hydrolyzing enzymes have shown potential for industrial applications. frontiersin.org

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a complex product, offering high efficiency and atom economy. rsc.org The development of new MCRs could provide more direct and streamlined routes to complex pyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.gov This technique has been successfully applied to the synthesis of various N-heterocyclic compounds. nih.gov

These novel methodologies represent the future of heterocyclic synthesis, aiming for more sustainable and efficient production of valuable chemical compounds like this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Analyzing the synthesis of this compound through this lens reveals several areas for consideration and potential improvement. Key metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Environmental Factor (E-Factor) are crucial for this evaluation. wikipedia.orgresearchgate.net

| Green Chemistry Principle | Application/Analysis in the Synthesis of this compound |

| Waste Prevention | The process generates byproducts (acetic acid, methyl acetate) and uses significant solvent volumes, indicating room for improvement. Optimizing stoichiometry could reduce waste. wikipedia.org |

| Atom Economy | The cyclization reaction involves the incorporation of multiple molecules, and a detailed atom economy calculation would be needed to assess its efficiency in incorporating reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | The use of strong acids (HCl) and reagents like acetic anhydride presents moderate hazards. Exploring milder reagents could enhance safety. |

| Safer Solvents and Auxiliaries | Methanol (B129727) is used as a washing solvent. While common, assessing greener alternatives or minimizing its use through more efficient crystallization could be beneficial. nih.gov |

| Energy Efficiency | The synthesis involves heating for distillation and reflux, contributing to energy consumption. Developing methods that proceed at ambient temperature would be a significant green improvement. |

Innovations in green synthetic approaches for related nicotinic acid derivatives, such as using greener solvents like Cyrene, have been reported and could potentially be adapted for this synthesis. acs.org

Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. While specific catalytic methods for the synthesis of this compound are not extensively detailed in readily available literature, the synthesis of related nicotinic acid esters often employs catalysts.

Esterification of nicotinic acid, for instance, is commonly catalyzed by strong acids like sulfuric acid. google.com This approach could be relevant for the final esterification step if the synthesis proceeded via 4,6-dihydroxynicotinic acid. The use of catalysts can significantly shorten reaction times and improve yields compared to non-catalytic methods.

For the core ring formation, catalysts could potentially replace stoichiometric reagents like acetic anhydride. In broader pyridine synthesis, various metal catalysts are employed. For example, cobalt and manganese acetates with bromide promoters have been used in the oxidation of substituted pyridines to form nicotinic acid, demonstrating the utility of catalysis in modifying the pyridine ring. nih.gov Exploring heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the process's green credentials.

Purification and Isolation Techniques

Following synthesis, obtaining this compound in high purity requires effective purification and isolation methods. The primary techniques employed are recrystallization and chromatography.

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, a precipitation method following synthesis serves as an initial purification step. This involves acidifying the reaction mixture to cause the product to precipitate out of the solution. The resulting solid is then washed with a solvent like methanol to remove soluble impurities.

A more formal recrystallization would involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the dihydroxy-nicotinate structure, polar solvents would be primary candidates. A two-solvent system, where the compound is soluble in one solvent and insoluble in another, could also be effective. mit.edu

| Solvent Type | Potential Suitability for Recrystallization | Rationale |

| Polar Protic | High (e.g., Water, Ethanol, Methanol) | The hydroxyl and ester groups can form hydrogen bonds, suggesting good solubility at elevated temperatures. |

| Polar Aprotic | Moderate (e.g., Acetone, Acetonitrile) | May offer a different solubility profile, potentially useful for removing specific impurities. |

| Non-Polar | Low (e.g., Hexane, Toluene) | Unlikely to be effective as a primary solvent but could be used as an anti-solvent in a two-solvent system to induce crystallization. rochester.edu |

Chromatographic Separations

Chromatography is a powerful technique for separating and purifying compounds from a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) is used to confirm purity. The specific conditions reported for its analysis provide a basis for developing a preparative HPLC method if very high purity is required. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, is particularly effective for separating polar, ionizable compounds like pyridine derivatives. helixchrom.comsielc.com

The analytical HPLC method has been detailed as follows:

| Parameter | Specification |

| Column Type | Alltec Adsorbosphere-SCX, 5 µm, 250 x 4.6 mm |

| Mobile Phase | 50 mM NaH₂PO₄ (pH 3.5 with H₃PO₄) : CH₃CN = 95:5 |

| Flow Rate | 1.0 mL/minute |

| Detection | UV absorbance at 210 nm |

This method demonstrates the utility of a strong cation exchange (SCX) column for retaining and analyzing the basic pyridine compound. For preparative purification, column chromatography using silica (B1680970) gel is a common alternative for related compounds. researchgate.net In this technique, the crude mixture is loaded onto a column packed with silica gel, and a solvent or mixture of solvents (eluent) is passed through to separate the components based on their different affinities for the silica and the eluent.

Chemical Reactivity and Transformation Studies of Methyl 4,6 Dihydroxynicotinate

Reactions Involving Hydroxyl and Ester Functionalities

The hydroxyl and methyl ester groups are primary sites for chemical modifications of Methyl 4,6-dihydroxynicotinate. These functionalities can undergo a variety of reactions, including oxidation, reduction, hydrolysis, and transesterification, which are fundamental transformations in organic synthesis.

While specific studies on the oxidation of the hydroxyl groups of this compound are not extensively documented, the oxidation of analogous dihydropyridine (B1217469) derivatives to their corresponding pyridine (B92270) forms is a well-established transformation. researchgate.netwum.edu.pk This aromatization is a key process and has been achieved using various oxidizing agents. jcbsc.org For instance, methods using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a catalyst, nitric acid, or bleaching powder (calcium hypochlorite) have been shown to be effective for the oxidation of dihydropyridines, with yields ranging from moderate to good (25% to 64%). researchgate.netwum.edu.pk

Table 1: Oxidation Methods for Dihydropyridine Derivatives

| Oxidizing Agent/Method | Solvent | Catalyst | Yield Range (%) | Reference |

|---|---|---|---|---|

| DMSO | DMSO | Self-catalyzed | 25-64 | researchgate.netwum.edu.pk |

| Nitric Acid | Not specified | Acid-catalyzed | 25-64 | researchgate.net |

| Bleaching Powder (Calcium Hypochlorite) | Not specified | Not specified | 25-64 | researchgate.netwum.edu.pk |

It is important to note that this compound already possesses an aromatic pyridine ring. Therefore, oxidation would target the hydroxyl groups. The tautomeric equilibrium of 4,6-dihydroxypyridines often favors the pyridone forms, which might influence their reactivity towards oxidation. acs.orgresearchgate.net The oxidation of the hydroxyl groups on the pyridine ring to ketone functionalities would lead to the formation of a diketo derivative.

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (4,6-dihydroxynicotinic acid) and methanol (B129727). google.com This reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that is commonly performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org This method is often preferred due to its irreversibility and the ease of separating the resulting carboxylate salt from the alcohol. chemguide.co.uk

Table 2: General Conditions for Ester Hydrolysis

| Type of Hydrolysis | Reagents | Conditions | Products | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute Strong Acid (e.g., HCl, H₂SO₄), Water | Heat (reflux) | Carboxylic Acid, Alcohol | Reversible |

Transesterification is another important reaction of the ester functionality, where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. nih.gov Heterogeneous catalysts, such as lanthanide metal oxides, have also been developed for transesterification reactions, offering advantages in terms of reusability and environmental friendliness. nih.gov

Reactions of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

In general, pyridine is less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org

The substituents on the pyridine ring play a crucial role in determining the position and rate of electrophilic attack. libretexts.org In this compound, the two hydroxyl groups are activating, electron-donating groups, while the methyl ester group is a deactivating, electron-withdrawing group. wikipedia.org Activating groups generally direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, electrophilic substitution would be expected to occur at the positions activated by the hydroxyl groups and not deactivated by the ester group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH | Activating | Increases | Ortho, Para |

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) compared to benzene, especially when electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orglibretexts.org

For nucleophilic aromatic substitution to occur on this compound, one of the hydroxyl groups would likely need to be converted into a better leaving group. The presence of the electron-withdrawing ester group would activate the ring towards nucleophilic attack. masterorganicchemistry.com Pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. wikipedia.org The classic Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, is a prime example of nucleophilic substitution on a pyridine ring. wikipedia.org

Derivatization at Specific Positions

The molecular structure of this compound offers several reactive sites for derivatization, enabling the synthesis of a diverse range of analogues. Key positions for chemical modification include the hydroxyl groups at the C4 and C6 positions, the methyl ester at the C3 position, and the unsubstituted C5 position on the pyridine ring.

Derivatization reactions often target the hydroxyl groups, which can undergo etherification or conversion to other functional groups. The methyl ester group is also a common site for modification, particularly through transesterification to produce other alkyl esters, such as ethyl or propyl derivatives. Furthermore, the electron-rich nature of the dihydroxy-substituted pyridine ring facilitates electrophilic substitution reactions, primarily at the C5 position. This allows for the introduction of various substituents, including halogens, which significantly alters the electronic and biological properties of the scaffold. The synthesis of halogenated analogues like methyl 4,6-dihydroxy-5-iodonicotinate demonstrates the feasibility of derivatization at this position. bldpharm.com

Reaction Mechanisms and Kinetic Studies

Detailed kinetic studies specifically investigating the reaction rates and mechanisms of this compound are not extensively documented in publicly available literature. However, the mechanisms of reactions involving analogous pyridone structures provide insight into the likely chemical pathways.

For instance, the synthesis of pyridone derivatives often involves condensation reactions. A proposed mechanism for the formation of bis(pyridyl)methanes from a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, involves the condensation with various aldehydes under basic conditions. nih.govnih.gov This type of reaction typically proceeds through a base-catalyzed aldol-type condensation mechanism. The reaction is initiated by the deprotonation of a reactive methylene (B1212753) group, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the final product. nih.govnih.gov It is plausible that derivatization of this compound follows similar mechanistic pathways, depending on the specific reagents and conditions employed.

Kinetic investigations of the hydrolysis of other methyl esters have shown that the process can involve the formation of tetrahedral intermediates. researchgate.net The rate of these reactions is often dependent on factors such as pH and the composition of the solvent system. researchgate.net While direct kinetic data for this compound is unavailable, it is expected that its reactivity would be governed by similar principles of physical organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for investigating the tautomeric equilibria of Methyl 4,6-dihydroxynicotinate in solution. encyclopedia.pubresearchgate.net The distribution of tautomers can be influenced by factors such as solvent, temperature, and concentration. rsc.org By analyzing ¹H and ¹³C NMR spectra, it is possible to identify the predominant tautomeric form and study the dynamics of the equilibrium.

The compound can exist in several tautomeric forms, with the main equilibrium being between the 4,6-dihydroxy form and the 6-hydroxy-4-pyridone and 4-hydroxy-6-pyridone forms. In the case of a slow exchange between tautomers on the NMR timescale, distinct sets of signals would be observed for each species. However, a fast equilibrium typically results in a single set of time-averaged signals, where the chemical shifts are a weighted average of the contributing tautomers. encyclopedia.pubjst-ud.vn

Key diagnostic signals in ¹H NMR include the chemical shifts of the pyridine (B92270) ring protons and the labile hydroxyl (-OH) or amine (-NH) protons. In ¹³C NMR, the chemical shifts of the carbon atoms bearing the hydroxyl groups (C-O) versus those of the carbonyl carbons (C=O) are particularly informative, with C=O signals appearing significantly further downfield.

Table 1: Expected NMR Chemical Shift Ranges for Tautomers of this compound

| Atom | Dihydroxy Tautomer (Expected δ) | Pyridone Tautomer (Expected δ) | Key Differentiating Feature |

|---|---|---|---|

| -OH/-NH Proton | ~9.0 - 13.0 ppm (broad, -OH) | ~10.0 - 14.0 ppm (broad, -NH) | Difficult to distinguish; may exchange with solvent. |

| Ring Protons (H-2, H-5) | ~7.5 - 8.5 ppm | ~6.0 - 7.5 ppm | Ring protons are generally more shielded (upfield shift) in the less aromatic pyridone form. |

| C4/C6 Carbons | ~150 - 165 ppm (C-OH) | ~170 - 185 ppm (C=O) | Significant downfield shift for the carbon in the carbonyl group of the pyridone form. |

| -OCH₃ Protons | ~3.8 - 4.0 ppm | ~3.7 - 3.9 ppm | Relatively stable chemical shift across tautomers. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₇NO₄), the expected exact mass allows for the confirmation of its elemental composition. Under electron impact (EI) ionization, the molecule will form a molecular ion (M•⁺), whose peak in the mass spectrum confirms the molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would involve cleavages characteristic of methyl esters and substituted pyridine rings. libretexts.org Alpha-cleavage next to the ester carbonyl group is a predominant fragmentation mode for esters. youtube.com

Key fragmentation steps could include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in an [M - 31]⁺ ion.

Loss of the methoxycarbonyl group (•COOCH₃): This leads to an [M - 59]⁺ ion.

Cleavage of the pyridine ring: The stable aromatic-like ring can undergo complex fragmentation, often involving the loss of small neutral molecules like CO or HCN.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (MW = 169.03 g/mol )

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 169 | [C₇H₇NO₄]⁺ (Molecular Ion) | - |

| 138 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |

| 110 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 111 | [M - CO - OCH₂]⁺ | CO (28 Da) + •OCH₂ (30 Da) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. nih.gov The spectra of this compound are expected to show characteristic absorption bands corresponding to its hydroxyl, ester, and pyridine ring moieties. The presence and position of these bands can also provide evidence for the dominant tautomeric form in the solid state. researchgate.net

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of hydroxyl groups involved in hydrogen bonding.

N-H Stretching: If a pyridone tautomer is present, a band in the 3300-3500 cm⁻¹ region would indicate an N-H group.

C=O Stretching: The methyl ester group will exhibit a strong absorption band around 1700-1730 cm⁻¹. A pyridone tautomer would show an additional C=O (amide-like) stretch at a lower frequency, typically 1650-1680 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: Bands corresponding to the C-O bonds of the ester and hydroxyl groups typically appear in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 (Broad) |

| N-H Stretch | Amine (Pyridone Tautomer) | 3300 - 3500 |

| C=O Stretch | Methyl Ester | 1700 - 1730 |

| C=O Stretch | Amide (Pyridone Tautomer) | 1650 - 1680 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-O Stretch | Ester / Phenol | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. libretexts.org Molecules with conjugated systems, such as the substituted pyridine ring in this compound, are known as chromophores and absorb light in the UV-Vis range. shu.ac.uk

The expected electronic transitions for this compound are π → π* and n → π*. youtube.com

π → π transitions:* These are high-energy transitions associated with the conjugated π-system of the pyridine ring. They typically result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions.

The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent. The different tautomeric forms of this compound will have distinct electronic structures and thus different UV-Vis spectra. The pyridone forms, with their extended conjugation, are expected to absorb at longer wavelengths (a bathochromic or red shift) compared to the dihydroxy-pyridine form. utoronto.ca The polarity of the solvent can also influence λ_max; for instance, n → π* transitions typically undergo a hypsochromic (blue) shift in more polar solvents. shu.ac.uk

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected λ_max Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | ~200 - 300 nm | High |

| n → π | n non-bonding to π anti-bonding | ~280 - 350 nm | Low |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, it is the primary method for assessing chemical purity and for monitoring the progress of its synthesis or degradation. mdpi.com

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this. researchgate.netresearchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of a sample is determined by integrating the area of all peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

For reaction monitoring, small aliquots of the reaction mixture are injected at different time intervals. The resulting chromatograms are used to track the decrease in reactant peak areas and the corresponding increase in the product (this compound) peak area, allowing for the determination of reaction completion.

Table 5: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or other buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at a wavelength near the compound's λ_max (e.g., 275 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Crystallography and Solid State Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Despite the importance of this technique, a review of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction study for Methyl 4,6-dihydroxynicotinate has not been reported. Therefore, the definitive crystal structure, including precise atomic coordinates and unit cell parameters, is not available in the current scientific literature. The determination of its crystal structure through SC-XRD would be a critical step in fully characterizing this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Although a specific crystal structure is not available, the molecular structure of this compound allows for predictions regarding the key intermolecular interactions that would govern its crystal packing. The molecule contains multiple functional groups capable of forming strong non-covalent interactions, which are crucial for the stability of the crystal lattice.

The primary interactions expected are:

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a pyridine (B92270) ring nitrogen atom makes the molecule a potent hydrogen bond donor and acceptor. It is highly probable that extensive intermolecular hydrogen bonding networks are the dominant feature in the crystal packing. These could involve hydroxyl-hydroxyl, hydroxyl-pyridine nitrogen, and potentially weaker C-H···O interactions.

The interplay between strong hydrogen bonds and π–π stacking is a common feature in the crystal structures of nicotinic acid and its derivatives, often leading to robust and stable crystalline forms. nih.govrsc.org A detailed analysis would require experimental data from SC-XRD to confirm the specific synthons and motifs present.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. nih.govresearchgate.net The study of polymorphism is critical in pharmaceutical development as an unexpected polymorphic transition can affect a drug's performance. Nicotinic acid and its derivatives are known to exhibit polymorphism. nih.govacs.org For instance, 2-(phenylamino)nicotinic acid has been found to exist in four polymorphic forms, each with different hydrogen-bonding arrangements and physical properties. researchgate.net Given the conformational flexibility and multiple hydrogen bonding sites of this compound, it is plausible that it could also exhibit polymorphism under different crystallization conditions. However, to date, no specific polymorphic forms of this compound have been reported in the literature.

Co-crystallization is a technique used to design new crystalline solids by combining an API with a benign coformer molecule in the same crystal lattice through non-covalent interactions. nih.gov This approach can be used to improve properties such as solubility, stability, and dissolution rate. mdpi.comrsc.org The formation of co-crystals is governed by the complementarity of functional groups between the API and the coformer, often through robust hydrogen bonding synthons like carboxylic acid–pyridine or amide–amide interactions. nih.govrsc.org

Many derivatives of nicotinic acid and nicotinamide (B372718) are excellent candidates for co-crystallization due to their ability to form strong and predictable hydrogen bonds. mdpi.comrsc.org The hydroxyl and pyridine nitrogen groups in this compound make it a suitable candidate for forming co-crystals with various pharmaceutically acceptable coformers, such as other organic acids or amides. nih.gov While the potential for co-crystal formation is high, there are currently no published studies on the co-crystallization of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 2-(phenylamino)nicotinic acid |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide insights into molecular geometry, energy levels, and reactivity.

DFT has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. For a molecule like Methyl 4,6-dihydroxynicotinate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), can be employed to optimize the molecular geometry and determine electronic properties. These calculations can yield important data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic transitions.

Ab Initio methods, while computationally more demanding, offer high accuracy by solving the Schrödinger equation without empirical parameters. These calculations can be used to refine the understanding of the compound's fundamental electronic properties and provide benchmark data for other computational methods.

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | DFT, Ab Initio |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | DFT, Ab Initio |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, relating to chemical reactivity and stability. | DFT, Ab Initio |

| Dipole Moment | A measure of the polarity of the molecule. | DFT, Ab Initio |

Note: Specific values for this compound are not available in the cited literature; this table represents the types of data generated from such studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in drug discovery for simulating the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific docking studies involving this compound are not detailed in the available literature, this method could be applied to explore its potential interactions with various biological targets, guided by the compound's structural features. The stability and dynamics of such a complex could be further investigated using molecular dynamics (MD) simulations.

Table 2: Illustrative Molecular Docking Parameters

| Parameter | Description | Software Example |

|---|---|---|

| Binding Affinity | The strength of the interaction between the ligand and its target, predicted by a scoring function. | AutoDock, Glide |

| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | AutoDock, Glide |

| Hydrogen Bonds | Identification and measurement of hydrogen bonds formed between the ligand and receptor. | LigandScout, PyMOL |

| Hydrophobic Interactions | Mapping of non-polar interactions contributing to binding stability. | LigandScout, PyMOL |

Note: This table illustrates the typical outputs of a molecular docking simulation.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with rotatable bonds, such as the ester group in this compound, multiple conformations are possible.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating dihedral angles and calculating the corresponding energy, a conformational energy landscape can be generated. This landscape identifies the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Such studies are essential for understanding the molecule's flexibility and the predominant shapes it adopts in different environments, which can influence its biological activity and physical properties.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, simulated spectra (e.g., IR, NMR) can be generated.

For this compound, DFT calculations can predict its infrared (IR) spectrum by computing the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can help in assigning the absorption bands observed in UV-Visible spectra.

Table 3: Computationally Predicted Spectroscopic Data

| Spectrum | Predicted Parameter | Relevance |

|---|---|---|

| Infrared (IR) | Vibrational frequencies (cm⁻¹) | Corresponds to functional group vibrations. |

| NMR | Chemical shifts (ppm) | Predicts the magnetic environment of nuclei (¹H, ¹³C). |

| UV-Visible | Excitation energies (nm) | Correlates with electronic transitions (e.g., π→π*). |

Note: This table outlines the types of spectroscopic data that can be predicted computationally.

Studies of Tautomeric Equilibria and Stability

Tautomerism is a key phenomenon for heterocyclic compounds containing hydroxyl groups, such as this compound. The molecule can potentially exist in several tautomeric forms, including the dihydroxy-pyridine form and various keto-enol or pyridone forms. The relative stability of these tautomers is critical as it dictates the molecule's structure and reactivity.

Quantum chemical calculations are highly effective in determining the relative energies of different tautomers. By optimizing the geometry of each possible tautomer and calculating its total energy, the most stable form can be identified. The calculations can also be performed in the presence of a solvent model (e.g., Polarizable Continuum Model) to understand how the environment influences the tautomeric equilibrium. For hydroxypyridines, it is well-established that the pyridone forms are often more stable than the hydroxy forms.

Applications in Organic Synthesis and Medicinal Chemistry

Methyl 4,6-Dihydroxynicotinate as a Building Block

The structural features of this compound make it a versatile building block in synthetic chemistry. The presence of nucleophilic hydroxyl groups, an electrophilic ester group, and an aromatic pyridine (B92270) ring allows for a variety of chemical transformations, positioning it as a useful starting material for diverse molecular architectures.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While specific literature detailing the direct use of this compound as a precursor is specialized, the general reactivity of dihydroxypyridine scaffolds is well-established. The hydroxyl groups can undergo O-alkylation or O-acylation, and the pyridine nitrogen can be quaternized. The ester can be hydrolyzed, reduced, or converted to an amide. These functional handles allow for its integration into fused heterocyclic systems through cyclization reactions. For instance, reactions involving the hydroxyl groups and adjacent ring carbons are common strategies for forming fused furan, pyran, or other oxygen-containing rings. The general utility of chromone (B188151) derivatives, which share some structural motifs, in cycloaddition and annulation reactions highlights the potential pathways available for such precursors. semanticscholar.org

Medicinal Chemistry Applications of Nicotinic Acid Derivatives

Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are a class of compounds with a broad spectrum of biological activities. nih.gov These activities are often linked to the central role of nicotinic acid as a precursor to the essential redox coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). wikipedia.orgnih.gov Research has leveraged this biological significance to develop derivatives with therapeutic potential in various areas.

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. nih.gov Nicotinic acid derivatives have emerged as a promising class of compounds in this field. researchgate.net Numerous studies have demonstrated their efficacy against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

Researchers have synthesized various series of nicotinic acid derivatives, such as acylhydrazones and 1,3,4-oxadiazolines, and evaluated their antimicrobial properties. mdpi.comresearchgate.net For example, certain acylhydrazone derivatives of nicotinic acid have shown very significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.govmdpi.com Similarly, novel nicotinamide compounds have demonstrated inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. bg.ac.rs The mechanism of action is thought to involve various cellular processes, and these compounds are considered a good starting point for developing new treatments against multi-drug resistant bacteria. researchgate.net

Below is a table summarizing the antimicrobial activity of selected nicotinic acid derivatives from various studies.

| Derivative Class | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| Acylhydrazones | Staphylococcus epidermidis | 1.95 | mdpi.com |

| Acylhydrazones | Staphylococcus aureus (MRSA) | 7.81 | mdpi.com |

| 1,3,4-Oxadiazolines | Bacillus subtilis | 7.81 | mdpi.com |

| Nicotinoyl-glycyl-glycine-hydrazide | Bacillus subtilis | Inhibition zone: 29 mm | nih.gov |

| Dipeptide Derivatives | Escherichia coli | >50% growth inhibition at 500 µg/mL | unomaha.edu |

Enzyme inhibition is a key strategy in drug design for treating a multitude of diseases. Nicotinic acid derivatives have been investigated as inhibitors for various enzymes.

Carbohydrate-Metabolizing Enzymes : Certain novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase. acs.org These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes. The noncompetitive inhibition is advantageous as it is not overcome by high substrate concentrations. acs.org

Tyrosinase : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic industry for skin whitening and in agriculture to prevent fruit browning. Nicotinic acid hydrazide (NAH) has been reported as an effective inhibitor of mushroom tyrosinase. researchgate.net

Kinases : In the field of oncology, protein kinase inhibitors are crucial. A novel nicotinic acid-based compound demonstrated potent and selective inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov The compound exhibited an IC₅₀ value of 0.068 µM. nih.gov

Other Enzymes : Studies have also explored the inhibition of other enzymes, such as carbonic anhydrases, which are involved in various physiological processes, and ornithine decarboxylase, an enzyme linked to cell proliferation. researchgate.netnih.gov

The table below presents a summary of enzyme inhibition by various nicotinic acid derivatives.

| Derivative Type | Target Enzyme | Inhibitory Effect | Potential Application | Reference |

| 6-Pyridine (thio)ether derivatives | α-Amylase & α-Glucosidase | Micromolar inhibition (noncompetitive) | Type 2 Diabetes | acs.org |

| Nicotinic acid hydrazide (NAH) | Tyrosinase | Effective monophenolase/diphenolase inhibitor | Skin whitening, anti-browning | researchgate.net |

| Novel Nicotinic Acid-based agent (5c) | VEGFR-2 | IC₅₀ = 0.068 µM | Anticancer | nih.gov |

| Amides, hydroxamic acids, imines | Carbonic Anhydrase III & IX | 12-59% inhibition | Various | researchgate.net |

| Nicotinic acid, Nicotinamide | Ornithine Decarboxylase | 85.5-94.6% inhibition of DEN-induced activity | Chemoprevention | nih.gov |

The nicotinic acid scaffold is intrinsically linked to cellular redox homeostasis through its role as a precursor to NAD(H) and NADP(H). These cofactors are fundamental electron carriers in a vast array of metabolic reactions. wikipedia.orgoup.com The availability of nicotinic acid can therefore impact the intracellular redox potential and metabolic efficiency. nih.govoup.com

Beyond this fundamental role, many synthetic derivatives of nicotinic acid exhibit direct antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage caused by reactive oxygen species (ROS). researchgate.net Oxidative stress is implicated in numerous diseases, including cardiovascular and neurodegenerative disorders, making antioxidant compounds therapeutically valuable. researchgate.net

For example, a study on novel nicotinic acid derivatives designed as VEGFR-2 inhibitors also evaluated their antioxidant potential by measuring superoxide (B77818) dismutase (SOD) levels. nih.gov One compound, in particular, showed an SOD level nearly comparable to the standard antioxidant, ascorbic acid, indicating a dual cytotoxic and antioxidant activity. nih.gov Other research has demonstrated that nicotinic acid hydrazide possesses dose-dependent diphenylpicrylhydrazyl (DPPH) and hydroxyl radical scavenging activities. researchgate.net Copper complexes of nicotinic acid have also been developed as mimics of the SOD enzyme, designed to scavenge superoxide radicals. mdpi.com

Antiamnestic Properties (for analogous compounds)

Amnesia, a significant deficit in memory resulting from brain damage, disease, or psychological trauma, currently lacks effective pharmacological treatments. nih.gov However, research into analogous compounds, specifically new derivatives of nicotinic acid, has shown promising antiamnestic effects. In preclinical studies, these derivatives have been evaluated for their ability to counteract memory loss induced by various factors such as electroconvulsive shock (ECS), scopolamine (B1681570) administration, and acute hypoxia. rrpharmacology.rurrlinguistics.ru

A study investigating five new nicotinic acid derivatives found that three of them—LKhT 4-19, LKhT 6-19, and LKhT 7-19—demonstrated notable antiamnestic properties in mice. rrpharmacology.ru The compound LKhT 6-19 was particularly effective, outperforming the reference drug mexidol across all three amnesia models. rrpharmacology.rurrlinguistics.ru This suggests that specific structural modifications to the nicotinic acid scaffold can lead to potent memory-enhancing effects. The search for new drugs to prevent and treat vascular cognitive disorders remains a key focus in pharmacology, with these nicotinic acid analogs showing potential for further development. rrpharmacology.ru

| Compound | Effective Dose(s) | Amnesia Models Tested | Comparative Efficacy |

| LKhT 4-19 | 100 mg/kg | ECS, Scopolamine, Acute Hypoxia | Showed antiamnestic properties. rrpharmacology.ru |

| LKhT 6-19 | 25, 50, and 100 mg/kg | ECS, Scopolamine, Acute Hypoxia | Exceeded the efficacy of the reference drug mexidol in all models. rrpharmacology.ru |

| LKhT 7-19 | 100 mg/kg | ECS, Scopolamine, Acute Hypoxia | Showed antiamnestic properties. rrpharmacology.ru |

| Mexidol | Reference Drug | ECS, Scopolamine, Acute Hypoxia | Used as a benchmark for comparison. rrpharmacology.ru |

Anticancer Potential (for analogous compounds)

The quest for novel anticancer agents is a continuous effort in medicinal chemistry, driven by the need to overcome challenges like multidrug resistance (MDR). nih.gov Analogous heterocyclic compounds, such as dihydroquinoline derivatives, have been identified as potential anticancer agents. nih.gov In silico studies using molecular docking have suggested that these compounds may exhibit high binding affinity to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell biology. nih.gov Subsequent in vitro tests against cell lines such as mouse melanoma (B16F10) and metastatic breast adenocarcinoma (MDA-MB-231) have confirmed their potential. nih.gov

Furthermore, derivatives of other heterocyclic systems are being explored. Pyrrolidone derivatives incorporating a 3,4,5-trimethoxyphenyl moiety have shown enhanced anticancer activity, particularly when functionalized with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings. mdpi.com These modifications significantly reduced the viability of human A549 lung epithelial cells. mdpi.com Another strategy involves modifying existing chemotherapy drugs like doxorubicin (B1662922) with pyridoxine (B80251) fragments to create derivatives with potentially higher selectivity against cancer cells and a better safety profile. mdpi.com

Anti-inflammatory and Analgesic Activity (for analogous compounds)

Chronic inflammation and pain are debilitating conditions, and the development of new anti-inflammatory and analgesic agents is a significant area of research. Analogous compounds, including various heterocyclic structures, have demonstrated promising activity in preclinical models. For instance, a novel rigid 3,4-dihydroxy chalcone (B49325) showed significant antinociceptive and anti-inflammatory effects in mice. nih.gov Its analgesic effect was particularly pronounced in the chronic inflammatory phase of the formalin test. nih.gov

Similarly, newly synthesized hybrid pyrazole (B372694) analogues have exhibited potent anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to the standard drug ibuprofen. dovepress.com Molecular docking studies suggest that these compounds may act as selective COX-2 inhibitors. dovepress.com Benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have also been investigated, showing excellent binding in molecular docking studies and significant in vivo anti-inflammatory and analgesic activities. nih.gov Research into 2,4-dioxobutanoic acid hydrazine (B178648) derivatives has also identified compounds with analgesic activity comparable to nimesulide. researchgate.net

| Compound Class | Key Findings | Mechanism of Action (Proposed) |

| 3,4-Dihydroxy Chalcone | Significant antinociceptive and anti-inflammatory effects in mice. nih.gov | Not specified. |

| Hybrid Pyrazole Analogues | Potent anti-inflammatory and analgesic activity, comparable to ibuprofen. dovepress.com | Selective COX-2 inhibition. dovepress.com |

| Benzothiazole Derivatives | Excellent binding to receptors in docking studies; significant in vivo activity. nih.gov | Not specified. |

| 2,4-Dioxobutanoic Acid Hydrazines | Analgesic activity comparable to nimesulide. researchgate.net | Not specified. |

Applications in Treating Metabolic and Cardiovascular Diseases (for related compounds)

Metabolic and cardiovascular diseases are major global health challenges. Related compounds, particularly nicotinic acid (niacin), have established roles in managing dyslipidemia. nih.gov However, its use can be limited by side effects. This has prompted research into related compounds and delivery strategies to improve treatment outcomes.

Carnitine and its derivatives, for example, are endogenous compounds that play a role in carbohydrate metabolism and may reduce the intracellular accumulation of toxic metabolites in ischemic conditions. nih.gov They have been studied in various cardiovascular conditions, including angina, myocardial infarction, and heart failure. nih.gov Furthermore, large-scale studies have identified several metabolites whose levels are associated with the risk of heart failure and coronary heart disease, highlighting the intricate link between metabolism and cardiovascular health. nih.gov The dysfunction of metabolic processes in adipocytes and skeletal muscle cells can lead to broader metabolic disorders and cardiovascular complications. nih.gov The development of cardiometabolic drugs, such as those used for type 2 diabetes, is also being explored for its beneficial effects in related conditions like metabolic dysfunction-associated steatotic liver disease (MASLD), which is closely linked to cardiovascular risk. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For derivatives of compounds like this compound, SAR studies provide crucial insights for optimizing therapeutic properties.

For instance, in a series of dihydroxy-4-methylcoumarins studied for their antioxidant activity, it was found that o-dihydroxycoumarins were significantly more potent radical scavengers than m-dihydroxy or monohydroxy analogues. nih.gov This highlights the critical role of the positioning of hydroxyl groups on the aromatic ring. Further studies on 4-methylcoumarins as neuroprotective agents confirmed that compounds with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring possessed considerable neuroprotective effects. nih.govuniroma1.it The superior activity of 7,8-dihydroxy-4-methylcoumarins was attributed to the increased stability of the resulting catecholic radical. uniroma1.it

In a different class of compounds, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct correlation was observed between the mutual arrangement of the benzothiazine and pyridine fragments and the resulting analgesic and anti-inflammatory activity. mdpi.com Such SAR studies are invaluable for guiding the synthesis of new derivatives with enhanced potency and selectivity. mdpi.com

Prodrug Development Strategies

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to overcome limitations of the parent drug, such as poor solubility, rapid metabolism, or side effects. google.commdpi.com For nicotinic acid, a major side effect is skin flushing. google.com

One common prodrug approach is esterification. By converting the polar carboxylic acid group of nicotinic acid into a more lipophilic ester, its ability to permeate biological membranes can be enhanced. nih.gov A series of n-alkyl carboxyl ester prodrugs can be synthesized to systematically evaluate how properties like alkyl chain length affect delivery and partitioning into cell membranes. nih.gov Another strategy involves conjugating the drug to other molecules, such as bile acids, to target specific transporters in the body. For example, niacin has been conjugated with chenodeoxycholate via a lysine (B10760008) linker to target the apical sodium-dependent bile acid transporter (ASBT), potentially prolonging its pharmacological effect and reducing side effects. nih.gov Polymeric prodrugs, such as conjugating nicotinic acid to a poloxamer, have also been developed to achieve a slow release of the active drug, thereby extending its half-life in the body. google.com

| Prodrug Strategy | Example | Goal |

| Esterification | Hydrocarbon nicotinates (nicotinic acid esters). nih.gov | Enhance hydrophobic character for specific delivery methods (e.g., pulmonary). nih.gov |

| Bile Acid Conjugation | CDCA-lysine-niacin. nih.gov | Target ASBT for prolonged availability and reduced side effects. nih.gov |

| Polymer Conjugation | Poloxamer-niacin prodrug. google.com | Achieve slow release of niacin, prolonging its half-life. google.com |

| Amide Formation | N-(Methylsulfonyl)nicotinamide. google.com | Address rapid metabolism and side effects of niacin. google.com |

Biochemical and Biological Activity Mechanisms

Investigation of Molecular Targets and Pathways

Currently, there is no specific information identifying the molecular targets or signaling pathways directly modulated by Methyl 4,6-dihydroxynicotinate. The investigation of a novel compound's molecular interactions is a critical step in understanding its pharmacological potential.

For a compound with a dihydroxynicotinate structure, a typical investigatory approach would involve a series of in vitro and in silico studies. Initial screening would likely involve binding assays against a panel of known receptors, enzymes, and ion channels to identify potential molecular targets. High-throughput screening (HTS) methodologies are often employed for this purpose.

Once a potential target is identified, further studies would be conducted to elucidate the downstream signaling pathways affected by the compound's interaction with its target. Techniques such as western blotting, quantitative polymerase chain reaction (qPCR), and reporter gene assays would be utilized to measure changes in protein expression, gene transcription, and pathway activation, respectively. Computational approaches, including molecular docking and dynamics simulations, would also be employed to predict and analyze the binding mode and affinity of this compound to its putative targets, providing insights into the structure-activity relationship.

Enzyme Inhibition Mechanisms (e.g., α-amylase and α-glucosidase for analogous compounds)

While there is no specific data on the enzyme inhibition profile of this compound, the inhibitory activities of analogous nicotinic acid derivatives have been reported against various enzymes. These studies provide a basis for understanding the potential enzyme-inhibitory properties of compounds within this chemical class.

For instance, nicotinic acid and nicotinamide (B372718) have been shown to inhibit human cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov The inhibition mechanism is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov Furthermore, various nicotinic acid analogues have demonstrated inhibitory effects on the induction of ornithine decarboxylase activity, an enzyme involved in cell proliferation. nih.gov

In the context of metabolic enzymes, the inhibition of α-amylase and α-glucosidase is a key strategy for managing hyperglycemia. While direct studies on this compound are lacking, other heterocyclic compounds are often investigated for such activities. The evaluation of a novel compound like this compound would involve enzymatic assays to determine its inhibitory potency (typically expressed as IC₅₀ values) against these enzymes. Kinetic studies would further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Enzyme Inhibition by Analogous Nicotinic Acid Derivatives

| Analogous Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM | nih.gov |

| Nicotinamide | CYP2D6 | 19 +/- 4 mM | nih.gov |

| Nicotinamide | CYP3A4 | 13 +/- 3 mM | nih.gov |

| Nicotinamide | CYP2E1 | 13 +/- 8 mM | nih.gov |

Redox Pathways and Oxidative Stress Modulation

The role of this compound in modulating redox pathways and oxidative stress has not been characterized. However, compounds with a dihydropyridine (B1217469) scaffold, which is structurally related to the dihydroxynicotinate core, are known to possess redox properties and can act as antioxidants. nih.gov

The antioxidant potential of a compound like this compound would be assessed using a variety of assays that measure its ability to scavenge free radicals (e.g., DPPH and ABTS assays) and to protect cells from oxidative damage induced by agents such as hydrogen peroxide. Further investigations would explore its effects on intracellular reactive oxygen species (ROS) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Moreover, the impact on key signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2-Keap1 pathway, would be a critical area of investigation. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, and the ability of a compound to modulate this pathway is a significant indicator of its potential to mitigate oxidative stress-related pathologies.

Interaction with Biological Receptors and Biomolecules

There is no specific information available regarding the interaction of this compound with biological receptors or other biomolecules. For analogous compounds, particularly nicotinic acid, a specific G protein-coupled receptor, GPR109A (also known as HM74A), has been identified as its primary molecular target. nih.govnih.gov The activation of this receptor by nicotinic acid is responsible for its lipid-lowering effects. nih.govnih.gov

The investigation of this compound's receptor interactions would involve screening it against a panel of receptors, with a particular focus on those known to bind structurally similar ligands. Radioligand binding assays would be used to determine its affinity for specific receptors, while functional assays, such as measuring second messenger levels (e.g., cAMP, Ca²⁺), would assess its agonist or antagonist activity.

Interactions with other biomolecules, such as DNA and proteins, would also be explored. Techniques like fluorescence quenching, circular dichroism, and isothermal titration calorimetry could provide insights into the binding affinity and conformational changes induced by such interactions.

Table 2: Receptor Interaction of the Analogous Compound Nicotinic Acid

| Analogous Compound | Receptor | Effect | Reference |

|---|---|---|---|

| Nicotinic Acid | GPR109A (HM74A) | Agonist | nih.govnih.gov |

Metabolomic Profiling and Biological Correlations (for analogous compounds)

Specific metabolomic profiling studies for this compound are not available. Metabolomics is a powerful tool used to obtain a comprehensive snapshot of the small-molecule metabolites in a biological system and can reveal the biochemical effects of a compound.

For analogous compounds, such as pyridine alkaloids, metabolomic approaches have been used to identify and characterize their presence in biological samples and to correlate their metabolic profiles with biological activities. nih.govresearchgate.net For example, mass spectrometry-based metabolomics has been employed to identify cytotoxic 3-alkyl pyridine alkaloids in marine sponges. nih.gov

A metabolomic study of this compound would involve treating a biological system (e.g., cell culture or animal model) with the compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By comparing the metabolic profiles of treated and untreated groups, it would be possible to identify metabolic pathways that are significantly altered by the compound. This information can provide valuable insights into its mechanism of action and potential therapeutic or toxic effects. The correlation of specific metabolic changes with observed biological outcomes can help in the identification of biomarkers of the compound's activity.

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Methodologies

The advancement of novel and efficient synthetic routes is paramount for the future exploration of Methyl 4,6-dihydroxynicotinate and its analogues. Current methods, while effective, may present limitations in terms of yield, scalability, and environmental impact. Future research should focus on developing more sustainable and versatile synthetic strategies.

Key areas for exploration include:

Greener Synthetic Approaches: Investigation into microwave-assisted organic synthesis (MAOS) and flow chemistry could offer significant advantages by reducing reaction times, improving yields, and minimizing solvent usage.

Catalytic Methods: The development of novel catalysts for the key steps in the synthesis, such as the cyclization and functional group interconversions, could enhance efficiency and selectivity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

A comparative overview of potential synthetic improvements is presented in Table 1.

| Current Methodology | Potential Future Methodology | Anticipated Advantages |

| Multi-step classical synthesis | Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, improved purity |

| Traditional solvent-based reactions | Flow chemistry | Enhanced safety, scalability, and process control |

| Stoichiometric reagents | Novel catalytic systems | Increased efficiency, selectivity, and atom economy |

| Chemical catalysis | Biocatalysis (Enzymatic synthesis) | High stereoselectivity, milder reaction conditions |

Development of Advanced Derivatization Strategies

The true potential of this compound as a lead compound lies in the strategic modification of its structure to enhance potency, selectivity, and pharmacokinetic properties. Future research should systematically explore the derivatization of its core structure.

Promising derivatization strategies include: